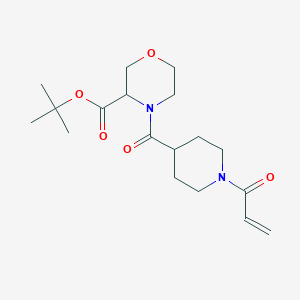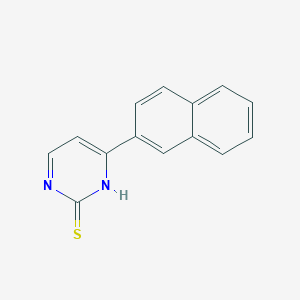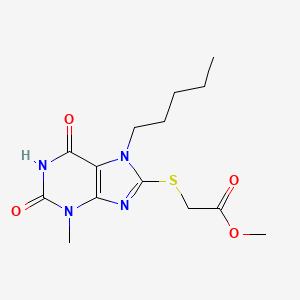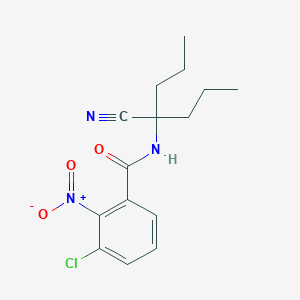![molecular formula C13H16N4OS B2526680 N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 306732-24-1](/img/structure/B2526680.png)
N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide" is a derivative of acetamide with potential biological activities. The structural and electronic properties of similar compounds have been studied using computational methods, and their biological activities have been evaluated through various in vitro studies .
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves multi-step reactions starting from various precursors such as benzoic acid or chlorophenoxyacetic acid. These processes include esterification, hydrazide formation, and subsequent cyclization to form oxadiazole or triazole rings, followed by thiolation and final substitution reactions to introduce the desired N-substituents . The structures of the synthesized compounds are confirmed using spectroscopic methods such as NMR and IR .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of a central acetamide moiety linked to various aromatic rings and heterocyclic groups. The conformation of these molecules is influenced by intramolecular hydrogen bonding and the steric effects of substituents, leading to non-planar geometries between different rings . Computational studies using density functional theory (DFT) provide insights into the geometric equilibrium, electron distribution, and vibrational signatures of these compounds .
Chemical Reactions Analysis
The reactivity of acetamide derivatives is influenced by the electronic properties of the substituents and the solvent environment. Studies using the Fukui function and molecular orbital analysis reveal the nucleophilic and electrophilic sites within the molecules, which are crucial for understanding their chemical behavior and interactions with biological targets . The polar aprotic solvents used in the synthesis can also affect the reaction pathways and the stability of intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting points, and stability, are determined by their molecular structure and intermolecular interactions. Vibrational spectroscopy provides information on the functional groups and their environment within the molecule . The solvation effects in different liquids can be studied using the IEFPCM model to understand the solvent's impact on the properties of the compounds .
Biological Activity and Case Studies
The biological activities of acetamide derivatives have been evaluated through in vitro studies, including antiviral, virucidal, antibacterial, and enzyme inhibition assays. Some derivatives exhibit significant activity against human adenovirus, ECHO-9 virus, and various bacterial strains . Molecular docking studies help identify the binding interactions between these compounds and biological targets, providing insights into their mechanism of action . The ADMET properties are also predicted to assess the pharmacokinetic profile and potential toxicity of these compounds .
科学的研究の応用
Chemical Synthesis and Derivative Formation
- The compound is used as a precursor in chemical reactions to synthesize various derivatives. For instance, it undergoes cyclization to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives, which are then explored for their pharmacological properties, including effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005). Similarly, the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives has been explored for their antimicrobial activity, highlighting a possible application in combating bacterial and fungal infections (Baviskar et al., 2013).
Antimicrobial and Antiviral Properties
- Several studies have synthesized derivatives of N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide and evaluated their antimicrobial and antiviral properties. For example, certain derivatives were found to exhibit significant antibacterial and antifungal activity, suggesting their potential in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011). Moreover, the antiviral and virucidal activities of these compounds against human adenovirus type 5 and ECHO-9 virus have been assessed, indicating their potential in antiviral therapy (Wujec et al., 2011).
特性
IUPAC Name |
N-(4-ethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-3-10-4-6-11(7-5-10)15-12(18)8-19-13-16-14-9-17(13)2/h4-7,9H,3,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRSKBYXFWESCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2526597.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526601.png)

![N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide](/img/structure/B2526605.png)




![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2526612.png)


![1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2526617.png)

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2526620.png)